molecular formula C9H16N2O4 B1441250 Tert-butyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-43-8

Tert-butyl 3-nitropyrrolidine-1-carboxylate

Cat. No.: B1441250
CAS No.: 1309581-43-8
M. Wt: 216.23 g/mol
InChI Key: QDLAHUFDHRJWOE-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitropyrrolidine-1-carboxylate (CAS: 1309581-43-8) is a nitro-substituted pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position (Figure 1). This compound is widely utilized in pharmaceutical and fine chemical research as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and protease modulators . Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.25 g/mol.

Properties

IUPAC Name

tert-butyl 3-nitropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAHUFDHRJWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719922
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309581-43-8
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-nitropyrrolidine-1-carboxylate
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Preparation Methods

N-Boc Protection of 3-Aminopyrrolidine Derivatives

A common precursor to this compound is tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be synthesized by Boc-protection of 3-aminopyrrolidine.

  • Reagents: tert-Butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane).
  • Conditions: Room temperature (20–30 °C), 3–6 hours reaction time.
  • Workup: Extraction with ethyl acetate, drying, concentration, and recrystallization.
  • Yield: High yields reported with high purity.

This step is crucial to protect the pyrrolidine nitrogen before further nitration.

Introduction of the Nitro Group at the 3-Position

Direct nitration of the pyrrolidine ring is challenging due to the electron-rich nitrogen and ring strain. Instead, an indirect approach is often employed:

  • Step 1: Synthesis of 3-hydroxypyrrolidine or 3-hydroxy derivatives via hydrogenation of 3-pyridone or related precursors under rhodium catalyst and hydrogen pressure.
  • Step 2: Conversion of 3-hydroxy group to a leaving group (e.g., mesylate or tosylate).
  • Step 3: Nucleophilic substitution with nitrite or nitrate sources to introduce the nitro group at the 3-position.

For example, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate can be reacted under controlled conditions to substitute the mesylate with nitro functionality.

Alternative Synthetic Routes

  • Hydrogenation and Resolution: Starting from 3-pyridone, catalytic hydrogenation using rhodium on carbon under high pressure (4–6 MPa) and elevated temperature (80–100 °C) yields 3-hydroxypyrrolidine intermediates.
  • Boc Protection Post-Nitration: After nitration, the nitrogen can be protected by reaction with tert-butyl dicarbonate under mild conditions to afford the final this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Hydrogenation of 3-pyridone Rhodium C catalyst, H2 pressure 4–6 MPa 80–100 32–60 h ~96 High pressure hydrogenation for 3-hydroxy intermediate
Formation of mesylate Methanesulfonyl chloride, base (e.g., triethylamine) 0–40 20–30 min High Preparation of leaving group for substitution
Nucleophilic substitution Sodium nitrite or nitrate source 40 1–3 h Moderate Substitution to introduce nitro group
Boc Protection tert-Butyl dicarbonate, base 20–30 3–6 h High Protection of pyrrolidine nitrogen

Analytical Data and Purity

  • Physical State: White to light yellow solid or powder.
  • Stability: Air sensitive; stored at 2–8 °C to maintain integrity.
  • Boiling Point: Predicted around 257 °C (±33 °C).
  • pKa: Approximately 9.55 (predicted) indicating basicity of the amine nitrogen.

Summary of Research Findings

  • The preparation of this compound is best approached via multi-step synthesis involving selective hydrogenation, functional group interconversion, and Boc protection.
  • Use of rhodium catalysts under hydrogen pressure is effective for producing 3-hydroxy intermediates, which are key to subsequent nitration steps.
  • Boc protection is typically performed under mild conditions with tert-butyl dicarbonate, ensuring high yield and purity.
  • Extraction and recrystallization using ethyl acetate are standard purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 3-aminopyrrolidine-1-carboxylate.

    Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: 3-nitropyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Reactions

Tert-butyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

  • Reduction : The nitro group can be converted to an amino group using reducing agents (e.g., hydrogen gas with palladium catalyst).
  • Substitution : The nitro group can be replaced with other functional groups through nucleophilic substitution.
  • Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents/ConditionsMajor Products
ReductionHydrogen gas, Pd/C catalyst3-Aminopyrrolidine-1-carboxylate
SubstitutionNucleophiles (amines, thiols)Various substituted pyrrolidine derivatives
HydrolysisAqueous acid/base3-Nitropyrrolidine-1-carboxylic acid

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create various derivatives that can be used in further reactions.

Biology

This compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to modify biological targets makes it valuable for understanding biochemical pathways.

Medicine

In pharmaceutical research, this compound is an intermediate in synthesizing potential drug candidates. Notably, it has been investigated for its antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis, acting as an inhibitor of the enoyl acyl carrier protein reductase (InhA), crucial for mycolic acid biosynthesis.

Study ReferenceActivity ObservedMechanism of Action
Significant antimicrobial activityInhibition of InhA enzyme
Reduced bacterial load in murine modelsDisruption of mycolic acid synthesis

Case Studies

  • Antimicrobial Study : Research demonstrated that this compound effectively inhibits Mycobacterium tuberculosis by binding to InhA, leading to impaired cell wall integrity and bacterial death.
  • In Vivo Efficacy : In murine models, treatment with this compound resulted in a notable reduction in M. tuberculosis infection levels, suggesting its potential for development as an antitubercular agent.

Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship indicates that modifications to the pyrrolidine ring or nitro group can significantly impact biological activity. For example, variations in substituents can enhance or diminish inhibitory effects on InhA, providing pathways for optimizing drug efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-nitropyrrolidine-1-carboxylate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of biological targets such as enzymes and receptors. The compound’s molecular structure allows it to interact with specific molecular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Key Properties:

  • Structure: Pyrrolidine ring with a nitro (-NO₂) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
  • Solubility : Moderately soluble in organic solvents (e.g., DCM, THF) due to the lipophilic tert-butyl group.
  • Stability : Stable under standard storage conditions (room temperature, dry environment) but sensitive to strong acids or bases, which cleave the Boc group .

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl 3-nitropyrrolidine-1-carboxylate (1309581-43-8) Pyrrolidine -NO₂ (C3), -Boc (C1) C₁₀H₁₆N₂O₄ 228.25 Pharmaceutical intermediates
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) Pyrrolidine -CH₂OH (C3), 4-methoxyphenyl (C4) C₁₇H₂₅NO₄ 307.40 Chiral building blocks for drug design
tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (1133115-87-3) Piperazine -NO₂ (quinoline C5), -Boc (N1) C₁₈H₂₁N₅O₄ 371.39 Kinase inhibitor scaffolds
tert-Butyl 5-nitrothiophene-2-carboxylate (62224-28-6) Thiophene -NO₂ (C5), -Boc (C2) C₉H₁₁NO₄S 229.25 Electrophilic intermediates
N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline (1352318-51-4) Aniline -NO₂ (C4), -CF₃O (C2) C₁₁H₁₃F₃N₂O₃ 290.23 Agrochemical intermediates

Physicochemical Properties

  • Reactivity :

    • The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (SNAr) reactions. In contrast, the hydroxymethyl and methoxyphenyl groups in 1186654-76-1 increase hydrogen-bonding capacity, favoring interactions in chiral catalysis .
    • Thiophene-based analogs (e.g., 62224-28-6 ) exhibit higher electron-withdrawing effects due to the sulfur atom, altering redox properties compared to pyrrolidine derivatives .
  • Stability :

    • The Boc group in all analogs provides temporary protection for amines but is cleaved under acidic conditions. Nitro-substituted compounds are generally stable but may decompose under reducing environments to form amines .

Biological Activity

Tert-butyl 3-nitropyrrolidine-1-carboxylate (CAS Number: 56973578) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H16N2O4
  • Molar Mass : 216.24 g/mol
  • Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with nitro groups under controlled conditions. The exact synthetic route may vary, but a common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylic acid functionality, followed by nitration .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, where it acts as an inhibitor of the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis . This inhibition is crucial because mycolic acids are essential components of the bacterial cell wall.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundActivity (MIC)Reference
This compound<0.5 µg/mL
Isoniazid<0.1 µg/mLStandard Comparison

The mechanism by which this compound exerts its effects involves the formation of a hydrogen-bonding network with InhA, enhancing its binding affinity and inhibiting the enzyme's activity. This interaction prevents the synthesis of mycolic acids, leading to impaired cell wall integrity and bacterial cell death .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce bacterial load in infected animal models. For instance, a study using murine models showed a reduction in M. tuberculosis infection levels when treated with this compound, highlighting its potential for further development as an antitubercular agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the pyrrolidine ring and nitro group significantly affect the biological activity of related compounds. For example, variations in substituents on the pyrrolidine ring can enhance or diminish the inhibitory effects on InhA, suggesting pathways for optimizing efficacy .

Q & A

Structural Confirmation :

  • NMR : Compare ¹H/¹³C NMR chemical shifts with literature values (e.g., tert-butyl protons at δ 1.4–1.5 ppm, nitro group resonance at δ 7.5–8.5 ppm) .
  • XRD : For crystalline derivatives, employ SHELX refinement to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :
  • Use explosion-proof equipment and grounded containers to mitigate static discharge risks .
  • Store in sealed, dry containers at –20°C to prevent decomposition .
  • Employ fume hoods and PPE (gloves, goggles) during synthesis due to potential irritancy of nitro intermediates .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization reactions of this compound?

  • Approach :

DFT Calculations : Model reaction pathways using Gaussian or ORCA software to compare activation energies for nitration at C3 vs. other positions. Include explicit solvent molecules (e.g., dichloromethane) to improve accuracy .

MD Simulations : Analyze steric effects of the tert-butyl group on transition states.

  • Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates under varying conditions).

Q. What experimental design strategies optimize reaction parameters for nitro group reduction or substitution?

  • Design of Experiments (DoE) :
  • Factors : Catalyst loading (e.g., Pd/C for hydrogenation), temperature, solvent polarity.
  • Response Variables : Yield, selectivity (amine vs. nitroso byproducts).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, highlights Mo(CO)₆ as an effective catalyst for epoxidation, suggesting analogous metal catalysts for nitro reductions .

Q. How can researchers resolve contradictions in literature regarding stereochemical outcomes of derivatives?

  • Case Study : Conflicting reports on axial vs. equatorial tert-butyl conformers.
  • Resolution :

Low-Temperature NMR : Perform experiments at –40°C to slow conformational interconversion and observe distinct signals .

XRD Crystallography : Compare crystal structures of derivatives to confirm dominant conformers .

  • Contradiction Analysis : Replicate reported syntheses under identical conditions to isolate variables (e.g., solvent, temperature).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-nitropyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-nitropyrrolidine-1-carboxylate

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